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Compound of Interest

Compound Name: 1-Benzyl-3-phenoxypiperidine

Cat. No.: B180899

Despite a comprehensive search of available scientific literature and chemical databases,
specific experimental spectroscopic data (NMR, IR, MS) for 1-Benzyl-3-phenoxypiperidine
could not be located. Commercial suppliers list the compound, but do not provide analytical
data.[1][2]

This technical guide has been prepared to provide researchers, scientists, and drug
development professionals with a predictive and methodological framework for the
spectroscopic characterization of 1-Benzyl-3-phenoxypiperidine. While experimentally
determined spectra are not available, this document outlines the expected spectral
characteristics based on the known properties of its constituent functional groups. Furthermore,
it details the standard experimental protocols used to acquire such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1-Benzyl-3-phenoxypiperidine. These predictions
are based on the analysis of structurally similar compounds and the fundamental principles of
each spectroscopic technique.

Table 1: Predicted 'H NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b180899?utm_src=pdf-interest
https://www.benchchem.com/product/b180899?utm_src=pdf-body
https://www.chemscene.com/product/136421-63-1.html
https://www.chemicalbook.com/ProductChemicalPropertiesCB02490098_EN.htm
https://www.benchchem.com/product/b180899?utm_src=pdf-body
https://www.benchchem.com/product/b180899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.20-7.40 m 5H Ar-H (Benzyl)
~6.80-7.30 m 5H Ar-H (Phenoxy)
~4.50-4.70 m 1H O-CH
~3.50-3.70 s 2H N-CH2-Ph
N-CH: (Piperidine,
~2.80-3.20 m 2H _
axial)
N-CHz (Piperidine,
~2.20 - 2.60 m 2H .
equatorial)
-CHz2-CH.-
~1.50-2.10 m 4H o
(Piperidine)

Table 2: Predicted **C NMR Spectral Data
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Chemical Shift (6) ppm

Assignment

~ 157 Ar-C-O (Phenoxy)
~ 138 Ar-C (Benzyl, quaternary)
~129.5 Ar-CH (Phenoxy)
~129.0 Ar-CH (Benzyl)
~128.5 Ar-CH (Benzyl)
~127.0 Ar-CH (Benzyl)
~121.0 Ar-CH (Phenoxy)
~116.0 Ar-CH (Phenoxy)
~75 O-CH

~ 63 N-CHz-Ph

~ 58 N-CHz (Piperidine)
~ 50 N-CHz (Piperidine)
~ 30 Piperidine CH2
~22 Piperidine CH2z

Table 3: Predicted IR Spectral Data

Frequency (cm™?) Intensity Assignment

3050 - 3030 Medium C-H stretch (Aromatic)

2950 - 2800 Medium-Strong C-H stretch (Aliphatic)

1600, 1490 Strong C=C stretch (Aromatic)

1240 Strong C-O stretch (Aryl ether)
1120 Strong C-N stretch (Aliphatic amine)
750. 690 Strong C-H bend (Aromatic, out-of-

plane)
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assighment

267 Moderate [M]* (Molecular lon)
176 High [M - CeHsQO]*

91 Very High [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the
spectroscopic analysis of 1-Benzyl-3-phenoxypiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A Bruker Avance Ill HD 400 MHz spectrometer (or equivalent) equipped with
a 5 mm BBO probe.

o Sample Preparation: Approximately 10-20 mg of 1-Benzyl-3-phenoxypiperidine would be
dissolved in 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane
(TMS) as an internal standard.

e 1H NMR Acquisition: Proton NMR spectra would be acquired at 298 K. Key parameters
would include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4
seconds, and a relaxation delay of 1 second. A total of 16 scans would be collected and the
resulting free induction decay (FID) would be Fourier transformed with a line broadening of
0.3 Hz.

e 13C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled
pulse sequence. Key parameters would include a 30° pulse width, a spectral width of 240
ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately
1024 scans would be accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

 Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.
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Sample Preparation: A small amount of the solid 1-Benzyl-3-phenoxypiperidine would be
placed directly onto the diamond crystal of the UATR accessory.

Data Acquisition: The spectrum would be recorded in the range of 4000 to 400 cm~* with a
resolution of 4 cm~1. A total of 16 scans would be co-added to improve the signal-to-noise
ratio. A background spectrum of the clean ATR crystal would be recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass
Selective Detector (or equivalent).

Sample Preparation: A dilute solution of 1-Benzyl-3-phenoxypiperidine (approximately 1
mg/mL) would be prepared in a volatile organic solvent such as dichloromethane or ethyl
acetate.

GC-MS Analysis: A 1 pL aliquot of the sample solution would be injected into the GC,
equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 um film thickness).
The oven temperature program would typically start at 50 °C, hold for 2 minutes, then ramp
at 10 °C/min to 280 °C and hold for 5 minutes. Helium would be used as the carrier gas at a
constant flow rate of 1 mL/min. The mass spectrometer would be operated in electron
ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-550.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthetic organic compound like 1-Benzyl-3-phenoxypiperidine.
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Compound Synthesis & Purification

Synthesis of
1-Benzyl-3-phenoxypiperidine

'

Purification
(e.g., Chromatography, Recrystallization)

Spectrosccv»pic Analysis
y

NMR Spectroscopy [—

IR Spectroscopy (1H, 13C)

Mass Spectrometry

Data Interpretation

P> Structure Elucidation 1 F Purity Assessment

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis and spectroscopic characterization of an
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for 1-Benzyl-3-phenoxypiperidine: A
Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180899#1-benzyl-3-phenoxypiperidine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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